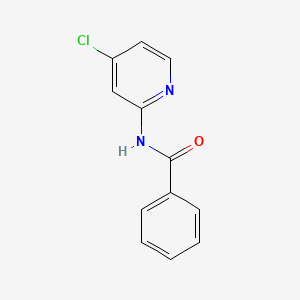

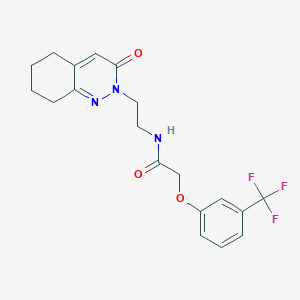

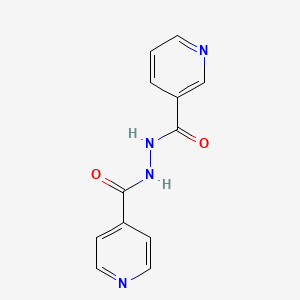

![molecular formula C10H13BN2O5 B2612768 Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- CAS No. 1610733-46-4](/img/structure/B2612768.png)

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is a boron-containing compound. Boronic acids have been widely studied in medicinal chemistry due to their potential biological applications . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids is relatively simple and well known . They can be synthesized using a two-stage process involving diethylzinc and triethyl borate .Molecular Structure Analysis

The molecular formula of 4-Morpholinophenylboronic acid, a similar compound, is C10H14BNO3 . The molecular weight is 207.04 g/mol .Chemical Reactions Analysis

Boronic acids can form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are capable of forming boronate esters with pKa 7 . They are also used in the Suzuki coupling in organic chemistry .Physical And Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The exact mass of 4-Morpholinophenylboronic acid is 207.1066735 g/mol .Wissenschaftliche Forschungsanwendungen

- Boronic acids are essential building blocks for designing proteasome inhibitors, which have potential applications in cancer therapy. They selectively inhibit proteasomes, crucial for protein degradation, leading to apoptosis in cancer cells .

- (4-morpholin-4-yl-3-nitrophenyl)boronic acid can serve as a scaffold for developing novel kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial .

- Boronic acids exhibit reversible binding with diols, making them excellent sensors for carbohydrates and other diol-containing molecules. Researchers have used boronic acid-based sensors for detecting glucose levels in biological samples .

- (4-morpholin-4-yl-3-nitrophenyl)boronic acid can be incorporated into fluorescent probes for detecting catecholamines (such as dopamine) and their derivatives. These sensors find applications in neuroscience and clinical diagnostics .

- Boronic acids participate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules. This reaction is widely used in pharmaceutical and agrochemical industries .

- (4-morpholin-4-yl-3-nitrophenyl)boronic acid can act as a versatile reagent in C-C bond-forming reactions, facilitating the construction of diverse chemical structures .

- Boronic acids contribute to the design of smart materials, such as hydrogels that respond to changes in pH or glucose concentration. These materials have applications in drug delivery and tissue engineering .

- (4-morpholin-4-yl-3-nitrophenyl)boronic acid can be incorporated into polymers to create stimuli-responsive materials. For instance, it can form reversible complexes with diols, leading to changes in material properties .

- Boronic acids are used in affinity chromatography for selectively capturing glycoproteins and other diol-containing biomolecules .

- (4-morpholin-4-yl-3-nitrophenyl)boronic acid can be immobilized on surfaces to create biosensors for detecting specific analytes, including glucose and nucleotides .

- Boronic acids play a role in the synthesis of complex natural products. For example, they are involved in the construction of tetrahydro-β-carboline, a pharmacophore found in various natural compounds and drugs .

Medicinal Chemistry and Drug Development

Fluorescent Sensors and Imaging

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

Analytical Chemistry and Sensors

Natural Product Synthesis

Wirkmechanismus

Target of Action

Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, also known as (4-morpholin-4-yl-3-nitrophenyl)boronic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways involved in the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the bioavailability of the compound.

Result of Action

The result of the action of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- in the Suzuki-Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The action, efficacy, and stability of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . .

Zukünftige Richtungen

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown promise in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Eigenschaften

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRXGCBGMSVHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

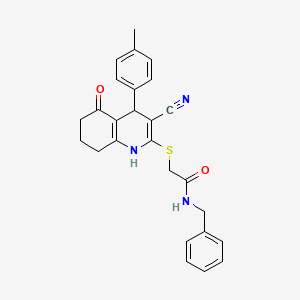

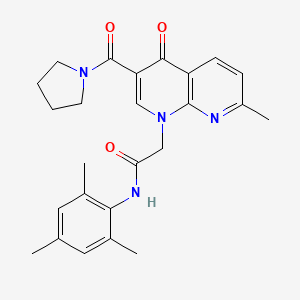

![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

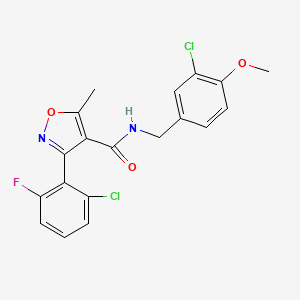

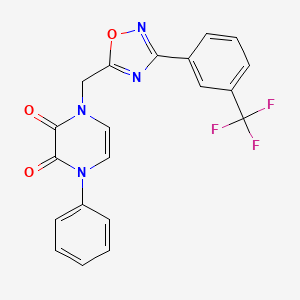

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

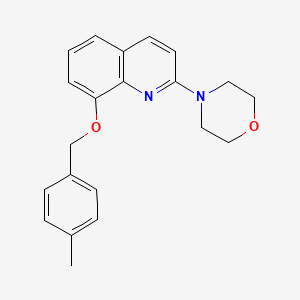

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)

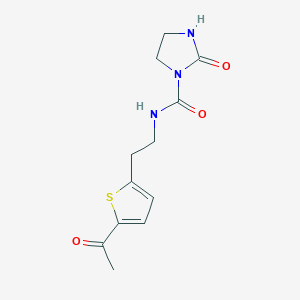

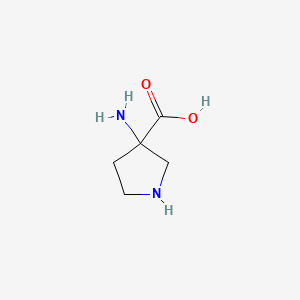

![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)